molecular formula C20H20F3N7O2 B2437692 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide CAS No. 1797696-72-0

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide

Cat. No.: B2437692
CAS No.: 1797696-72-0
M. Wt: 447.422
InChI Key: VIMUKIWQWXXXEB-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20F3N7O2 and its molecular weight is 447.422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Studies

A series of novel pyridine and fused pyridine derivatives, including structures related to the compound of interest, have been synthesized and subjected to in silico molecular docking screenings towards various target proteins. These studies revealed moderate to good binding energies, indicating potential applications in drug discovery and molecular interaction studies. These compounds exhibited antimicrobial and antioxidant activity, suggesting their utility in developing therapeutic agents with these properties (Flefel et al., 2018).

Functionalization Reactions and Theoretical Studies

Research into functionalization reactions of related compounds provides insights into the chemical reactivity and potential applications of the chemical framework . Experimental and theoretical studies have shed light on the mechanisms and products of these reactions, furthering the understanding of how such compounds can be manipulated and used in various scientific applications (Yıldırım et al., 2005).

Discovery as Inhibitors of Soluble Epoxide Hydrolase

Compounds structurally related to the one have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes and diseases. This discovery, based on high-throughput screening and lead optimization work, highlights the potential therapeutic applications of such compounds in disease models (Thalji et al., 2013).

Antipsychotic Agent Evaluation

Heterocyclic analogues, including structures similar to the compound , have been evaluated as potential antipsychotic agents. These studies involved in vitro binding assays to dopamine and serotonin receptors and in vivo assays to assess therapeutic potential. This research suggests the applicability of such compounds in developing new treatments for psychiatric disorders (Norman et al., 1996).

Anti-tubercular Activity

The design, synthesis, and evaluation of novel derivatives, including structures related to the compound of interest, have demonstrated significant anti-tubercular activity. This work highlights the potential of such compounds in developing new treatments for tuberculosis, addressing the need for novel therapeutics against resistant strains of Mycobacterium tuberculosis (Srinivasarao et al., 2020).

Properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N7O2/c21-20(22,23)32-16-3-1-14(2-4-16)11-25-19(31)15-7-9-29(10-8-15)17-5-6-18(28-27-17)30-13-24-12-26-30/h1-6,12-13,15H,7-11H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMUKIWQWXXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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